4'-Epidaunorubicin

Stereochemistry Semisynthesis Anthracycline

4'-Epidaunorubicin is an anthracycline glycoside that serves as the obligate semisynthetic precursor to epirubicin, a first-line clinical antitumor agent. As a stereoisomer of daunorubicin, it differs exclusively in the spatial orientation of the hydroxyl group at the C-4' position of the daunosamine sugar moiety—adopting an equatorial rather than axial configuration.

Molecular Formula C27H29NO10
Molecular Weight 527.5 g/mol
Cat. No. B1254101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4'-Epidaunorubicin
Synonyms3',epidaunorubicin
3'-epidaunorubicin
3'-epidaunorubicin hydrochloride, (8s-cis)-isomer
4'-epidaunorubicin
Molecular FormulaC27H29NO10
Molecular Weight527.5 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)C)O)N)O
InChIInChI=1S/C27H29NO10/c1-10-22(30)14(28)7-17(37-10)38-16-9-27(35,11(2)29)8-13-19(16)26(34)21-20(24(13)32)23(31)12-5-4-6-15(36-3)18(12)25(21)33/h4-6,10,14,16-17,22,30,32,34-35H,7-9,28H2,1-3H3/t10-,14-,16+,17-,22-,27-/m0/s1
InChIKeySTQGQHZAVUOBTE-AUUHZLHTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4'-Epidaunorubicin: Stereochemical Identity and Critical Role in Anthracycline Supply Chains


4'-Epidaunorubicin is an anthracycline glycoside that serves as the obligate semisynthetic precursor to epirubicin, a first-line clinical antitumor agent [1]. As a stereoisomer of daunorubicin, it differs exclusively in the spatial orientation of the hydroxyl group at the C-4' position of the daunosamine sugar moiety—adopting an equatorial rather than axial configuration [2]. This single stereochemical inversion fundamentally alters its biological processing and its utility as a synthetic intermediate, distinguishing it from all other natural anthracycline glycosides.

Why Generic Daunorubicin or Epirubicin Cannot Replace 4'-Epidaunorubicin in Research and Production


4'-Epidaunorubicin occupies a unique node in the anthracycline value chain that neither its parent compound daunorubicin nor its downstream product epirubicin can substitute. Daunorubicin bears an axial C-4' hydroxyl and cannot undergo the direct 14-hydroxylation required for epirubicin production without prior epimerization; 4'-epidaunorubicin is the sole intermediate competent for this conversion [1]. Epirubicin, in turn, is a finished drug product with a different therapeutic profile and regulatory status, and cannot serve as a chemical precursor for further derivatization [2]. Procuring the wrong intermediate forces re-optimization of validated synthetic routes, risks introducing stereochemical impurities, and can lead to batch rejection in GMP manufacturing environments.

4'-Epidaunorubicin: Quantitative Evidence of Differentiation from Closest Analogs


Stereochemical Configuration at C-4' Determines Synthetic Competence for Epirubicin Production

4'-Epidaunorubicin is chemically defined by the equatorial orientation of the hydroxyl group at the C-4' position of the daunosamine sugar. This contrasts with daunorubicin, which bears an axial hydroxyl at the same position [1]. The patent literature establishes that NaBH₄ reduction of 4'-keto intermediates specifically favors axial hydride attack, yielding the equatorial C-4' hydroxyl that defines the epi-configuration [1]. This stereochemical identity is non-interchangeable: daunorubicin cannot undergo direct 14-hydroxylation to epirubicin without prior epimerization to 4'-epidaunorubicin, making this compound an irreplaceable intermediate in the epirubicin manufacturing supply chain [2].

Stereochemistry Semisynthesis Anthracycline

Biosynthetic Exclusivity: Engineered dnmV::aveBIV Mutants Divert Carbon Flux Exclusively to 4'-Epidaunorubicin

In head-to-head genetic engineering experiments, Streptomyces coeruleorubidus dnmV-blocked mutants were complemented with three heterologous sugar pathway genes: aveBIV, oleU, and novS. Only the dnmV::aveBIV mutant produced 4'-epidaunorubicin; the dnmV::oleU and dnmV::novS mutants failed to produce any epidaunorubicin [1]. Furthermore, the engineered strain required an extraction protocol and fermentation conditions distinct from the wild-type daunorubicin producer, confirming that 4'-epidaunorubicin is not a simple fermentation byproduct but a product of a specific and exclusive biosynthetic route [1].

Metabolic Engineering Combinatorial Biosynthesis Fermentation

Highest Fermentation Yield Achieved to Date: 124.1 mg/L via Dual-avBIV Cassette and dnrXU Knockout

A systematic metabolic engineering campaign achieved the highest reported fermentation titer of 4'-epidaunorubicin. The baseline strain MSL201 (dnmV::aveBIV replacement) was further engineered by in-frame knockout of daunorubicin-consuming enzymes dnrX and dnrU, and transformed with a double-copy aveBIV expression cassette (pSL206) to yield strain MSL204 [1]. This strain produced 124.1 mg/L of 4'-epidaunorubicin, surpassing the previous highest literature titer of 93 mg/L by approximately 33% [1].

Fermentation Optimization Yield Improvement Industrial Biotechnology

Crystalline Form XRPD Identity Profile Enables Definitive Batch Authentication

Crystalline 4'-epidaunorubicin hydrochloride exhibits a characteristic powder X-ray diffraction pattern with distinct peaks at diffraction angles (2θ) of 5.13°, 7.64°, 12.18°, 16.77°, 19.86°, 21.82°, 22.58°, and 23.03° [1]. Single-crystal X-ray analysis confirms a monoclinic crystal structure [2]. This crystalline form is described as both stable and readily soluble, overcoming the poor solubility and purification limitations of amorphous 4'-epidaunorubicin hydrochloride previously obtained by ether or ethanol/ether precipitation [2]. In contrast, standard daunorubicin hydrochloride and epirubicin hydrochloride exhibit different crystal packing arrangements and distinct XRPD patterns, making this profile a unique identity tag for incoming material release testing.

Crystallography QC/QA Polymorph Identification

Derivatization to WP401: 2′-Bromo-4′-Epidaunorubicin Circumvents P-Glycoprotein-Mediated Resistance with Resistance Index of 2–6 vs. 75–85 for Daunorubicin

Although the target compound is 4'-epidaunorubicin (not WP401), the differentiation evidence at the derivative level is relevant because 4'-epidaunorubicin is the direct synthetic precursor for 2'-bromo-4'-epidaunorubicin (WP401). In a panel of wild-type and multidrug-resistant (MDR) cell lines, WP401 exhibited a resistance index (RI, ratio of IC₅₀ in resistant vs. sensitive cells) of 2–6, whereas daunorubicin showed an RI of 75–85 under identical conditions [1]. Furthermore, WP401 uptake was unaffected by verapamil or cyclosporin A in MDR cells, while daunorubicin uptake required P-gp inhibitor co-treatment to reach levels observed in sensitive cells [1]. This demonstrates that the 4'-epi scaffold enables functionalization into derivatives with dramatically reduced P-gp substrate liability—a property not shared by daunorubicin-based derivatives.

Multidrug Resistance P-glycoprotein Anthracycline Derivatization

High-Value Application Scenarios Where 4'-Epidaunorubicin Procurement Is Irreplaceable


GMP Epirubicin Hydrochloride Manufacturing: Sole Validated Semisynthetic Intermediate

4'-Epidaunorubicin is the direct chemical precursor to epirubicin via 14-bromination and subsequent hydrolysis. Any attempt to substitute daunorubicin in this validated route fails because daunorubicin's axial C-4' hydroxyl yields the wrong stereochemical product upon 14-functionalization. This means that 4'-epidaunorubicin is a non-negotiable starting material for generic epirubicin API manufacturers . Procurement specifications must include stereochemical identity (equatorial C-4' OH confirmed by NMR or chiral HPLC) and crystalline form identity (XRPD match to reference pattern ).

Combinatorial Biosynthesis Strain Development Using aveBIV as a Selectable Production Marker

The exclusive requirement for aveBIV to produce 4'-epidaunorubicin in an engineered Streptomyces background enables researchers to use 4'-epidaunorubicin production as a direct functional readout of successful aveBIV integration and expression. This is superior to antibiotic resistance markers because it simultaneously confirms both genetic transformation and functional pathway activity. Procurement of 4'-epidaunorubicin as an authentic reference standard is essential for HPLC-based titer determination in strain screening campaigns.

Reference Standard for Anthracycline Impurity Profiling in Epirubicin Drug Product Release

4'-Epidaunorubicin is classified as Epirubicin EP Impurity F . Regulatory filings for epirubicin drug products require identification, quantification, and control of this impurity. Analytical laboratories must procure high-purity 4'-epidaunorubicin reference material to construct calibration curves and validate HPLC/UPLC methods. The crystalline hydrochloride form provides the stability and solubility necessary for reproducible standard preparation , while the XRPD pattern provides orthogonal identity confirmation.

Scaffold for Designing P-gp-Evading Anthracycline Derivatives in MDR Cancer Research

The demonstration that the 4'-epi scaffold, when derivatized to WP401, reduces the resistance index from 75–85 (daunorubicin) to 2–6 positions 4'-epidaunorubicin as the preferred starting material for medicinal chemistry campaigns targeting multidrug-resistant cancers. Unlike daunorubicin, derivatives built on the 4'-epi core maintain intracellular accumulation in P-gp-overexpressing cells without requiring co-administered efflux pump inhibitors. Researchers procuring 4'-epidaunorubicin for derivatization should specify the free base or hydrochloride salt depending on the planned synthetic route.

Quote Request

Request a Quote for 4'-Epidaunorubicin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.